molecular formula C12H16F3N3O B1358648 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine CAS No. 1000339-99-0

1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine

Cat. No.: B1358648
CAS No.: 1000339-99-0
M. Wt: 275.27 g/mol
InChI Key: ZVFRHRVMTKRPPX-UHFFFAOYSA-N
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Description

1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety through an ethoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 5-(trifluoromethyl)pyridine intermediate.

    Ethoxy Linker Attachment:

    Piperazine Coupling: The final step involves the coupling of the ethoxy-linked pyridine intermediate with piperazine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ethylene oxide, ethyl bromide, piperazine

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds .

Properties

IUPAC Name

1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFRHRVMTKRPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625409
Record name 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-99-0
Record name 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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